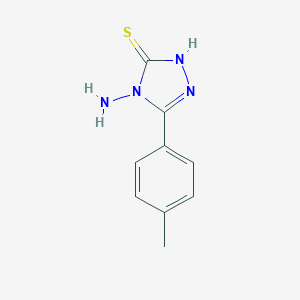

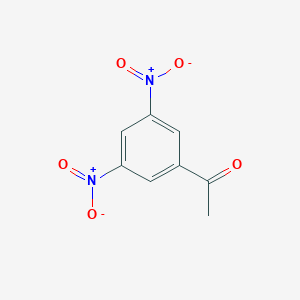

4-氨基-5-(4-甲基苯基)-4H-1,2,4-三唑-3-硫醇

描述

Synthesis Analysis

The synthesis of triazole derivatives, including 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, involves cyclisation of potassium dithiocarbazinate with hydrazine hydrate in water under reflux conditions, followed by condensation with benzaldehyde to produce Schiff bases. These syntheses are characterized by employing physical parameters, chromatographic, and spectroscopic methods for confirmation (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of triazole derivatives has been extensively analyzed through X-ray diffraction, revealing crystallization patterns and bond angles that indicate non-planarity and intermolecular hydrogen bonding. These studies are crucial for understanding the structural basis of their chemical reactivity and interactions (Ünver & Tanak, 2018).

Chemical Reactions and Properties

Triazole compounds exhibit a wide range of chemical reactions due to their versatile chemical structure, allowing for various substitutions and modifications. Their reactions with different chemical agents result in the formation of novel compounds with significant antimicrobial, anticonvulsant, and other biological activities. The ability to undergo cycloaddition reactions, nucleophilic substitution, and to act as ligands for metal complexes highlights their chemical diversity (Hakobyan et al., 2017).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystallization behavior, are influenced by their molecular structure and substituents. These properties are important for their application in various fields, including pharmaceuticals and materials science. Studies focus on understanding how modifications in the triazole ring affect these physical properties (Kravchenko, Panasenko, & Knysh, 2018).

Chemical Properties Analysis

The chemical properties of 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives, such as reactivity, stability, and interaction with other molecules, are central to their applications in chemical synthesis and biological activity. Their potential as corrosion inhibitors, antimicrobial agents, and catalysts are areas of active research, demonstrating their broad utility in chemistry and beyond (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).

科学研究应用

Summary of the Application

Pyrazole-bearing compounds, which can be synthesized from 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Methods of Application or Experimental Procedures

The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Results or Outcomes

The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

2. Synthesis of Secondary Amines

Summary of the Application

Molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, which can be synthesized from 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, were reported .

Methods of Application or Experimental Procedures

The compounds were synthesized via Schiff bases reduction route . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .

Results or Outcomes

The molecular structures of the compounds are stabilized by secondary intermolecular interactions . These compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .

3. Synthesis of 1,2,4-Triazole-Containing Scaffolds

Summary of the Application

1,2,4-Triazole-containing scaffolds, which can be synthesized from 3-amino-1,2,4-triazole, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Methods of Application or Experimental Procedures

The synthesis of these privileged scaffolds involves the use of 3-amino-1,2,4-triazole . The review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these scaffolds .

Results or Outcomes

The 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain 1,2,4-triazole group are common and well known .

4. Antimicrobial Activities

Summary of the Application

Some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines . These compounds have shown antimicrobial activities .

Methods of Application or Experimental Procedures

The compounds were synthesized via Schiff bases reduction route . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .

Results or Outcomes

All newly synthesized compounds were screened for their antimicrobial activities and some of which were found to possess good or moderate activities against the test microorganisms .

5. Synthesis of Double-Headed Derivatives

Summary of the Application

The synthesis of a series of some novel derivatives for 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol using dl-malic acid under microwave (MW) irradiation .

Methods of Application or Experimental Procedures

The synthesis involves rapid and efficient methods under microwave irradiation .

Results or Outcomes

The synthesis resulted in a series of novel derivatives .

6. Antimicrobial Activities

Summary of the Application

Some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines . These compounds have shown antimicrobial activities .

Methods of Application or Experimental Procedures

The compounds were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines .

Results or Outcomes

All newly synthesized compounds were screened for their antimicrobial activities and some of which were found to possess good or moderate activities against the test microorganisms .

属性

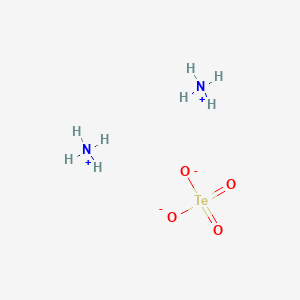

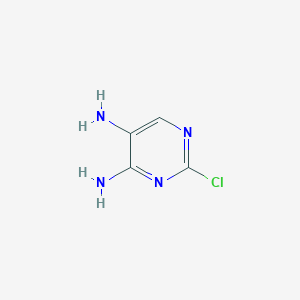

IUPAC Name |

4-amino-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-6-2-4-7(5-3-6)8-11-12-9(14)13(8)10/h2-5H,10H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXONMXJEHNDQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351024 | |

| Record name | 4-Amino-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

13229-01-1 | |

| Record name | 4-Amino-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)